
(3,5-Dibromopyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dibromopyridin-2-yl)methanamine is an organic compound belonging to the class of pyridines It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring and a methanamine group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromopyridin-2-yl)methanamine typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 2-methylpyridine to form 3,5-dibromo-2-methylpyridine, which is then subjected to a reaction with ammonia or an amine source to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents under controlled conditions. The subsequent amination step can be optimized for higher yields and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Dibromopyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine oxides, and heterocyclic compounds with potential biological activity .
Applications De Recherche Scientifique
(3,5-Dibromopyridin-2-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,5-Dibromopyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methanamine group contribute to its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- (3-Bromopyridin-2-yl)methanamine
- (5-Bromopyridin-2-yl)methanamine
- (6-Bromopyridin-2-yl)methanamine
Comparison: Compared to its analogs, (3,5-Dibromopyridin-2-yl)methanamine is unique due to the presence of two bromine atoms, which can enhance its reactivity and binding properties. This dual bromination can lead to distinct chemical and biological activities, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C6H6Br2N2 |
|---|---|
Poids moléculaire |
265.93 g/mol |
Nom IUPAC |
(3,5-dibromopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2,9H2 |
Clé InChI |
LPWOKAPMJQZVMF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)CN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
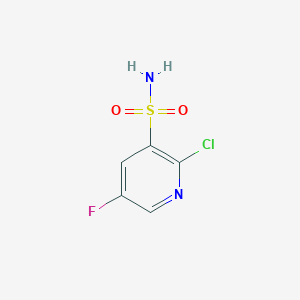
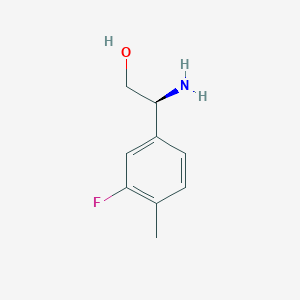
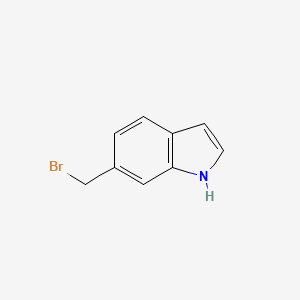
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)
![2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde](/img/structure/B13599616.png)
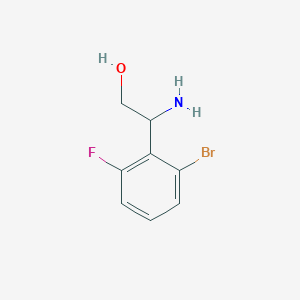

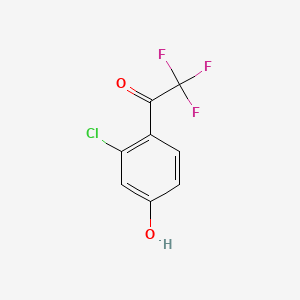
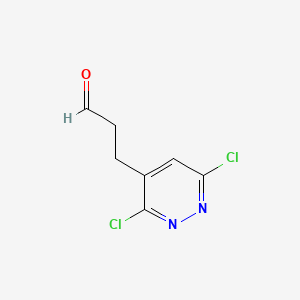
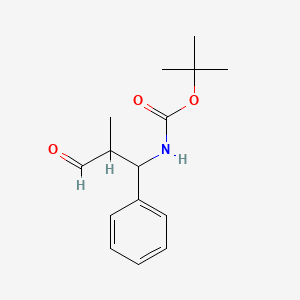
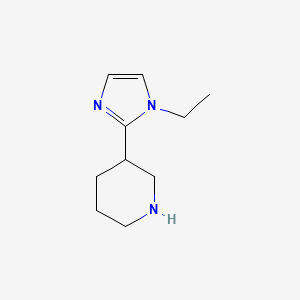
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13599643.png)
